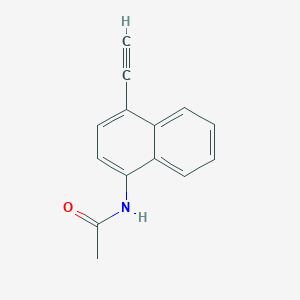
N-(4-Ethynylnaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethinylnaphthalen-1-yl)acetamid: ist eine organische Verbindung mit der Summenformel C14H11NO. Sie ist durch das Vorhandensein einer Ethinylgruppe gekennzeichnet, die an den Naphthalinring gebunden ist, der wiederum mit einer Acetamidgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(4-Ethinylnaphthalen-1-yl)acetamid umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 4-Brom-1-naphthaldehyd und Ethinylmagnesiumbromid.
Grignard-Reaktion: Das Ethinylmagnesiumbromid reagiert mit 4-Brom-1-naphthaldehyd zu 4-Ethinylnaphthalen-1-ol.
Acetylierung: Das 4-Ethinylnaphthalen-1-ol wird dann mit Essigsäureanhydrid acetyliert, wodurch N-(4-Ethinylnaphthalen-1-yl)acetamid entsteht.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für N-(4-Ethinylnaphthalen-1-yl)acetamid nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren mit entsprechenden Modifikationen, um Sicherheit, Effizienz und Wirtschaftlichkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: N-(4-Ethinylnaphthalen-1-yl)acetamid kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung der entsprechenden Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Aminen führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, wobei die Ethinylgruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4)
Substitution: Verschiedene Nucleophile, abhängig vom gewünschten Produkt
Hauptprodukte:
Oxidation: Carbonsäuren
Reduktion: Amine
Substitution: Substituierte Naphthaline
Wissenschaftliche Forschungsanwendungen
Biologie: In der biologischen Forschung wird diese Verbindung hinsichtlich ihrer Wechselwirkungen mit verschiedenen Biomolekülen untersucht, was Einblicke in ihr Potenzial als therapeutisches Mittel liefern kann.
Industrie: In der Industrie kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Synthese von fortschrittlichen Materialien, einschließlich Polymeren und Nanomaterialien, eingesetzt werden.
Wirkmechanismus
Der Wirkungsmechanismus von N-(4-Ethinylnaphthalen-1-yl)acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Ethinylgruppe kann an verschiedenen chemischen Reaktionen teilnehmen, was zur Bildung reaktiver Zwischenprodukte führt, die biologische Signalwege modulieren können. Die genauen beteiligten molekularen Zielstrukturen und Signalwege sind Gegenstand laufender Forschung.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- N-(3-Ethinylphenyl)acetamid
- N-(4-ethinylphenyl)prop-2-ynamid
- Propanamid, N-(4-ethinylphenyl)-
Vergleich: N-(4-Ethinylnaphthalen-1-yl)acetamid ist aufgrund des Vorhandenseins des Naphthalinrings einzigartig, der im Vergleich zu ähnlichen Verbindungen mit Phenylringen unterschiedliche elektronische und sterische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
90101-69-2 |
|---|---|
Molekularformel |
C14H11NO |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-(4-ethynylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C14H11NO/c1-3-11-8-9-14(15-10(2)16)13-7-5-4-6-12(11)13/h1,4-9H,2H3,(H,15,16) |
InChI-Schlüssel |
HOUOZQCABPKRMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




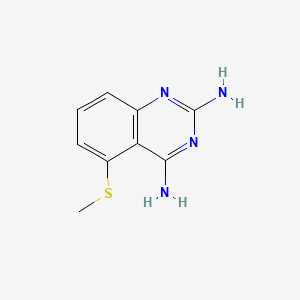

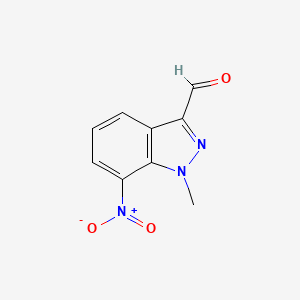


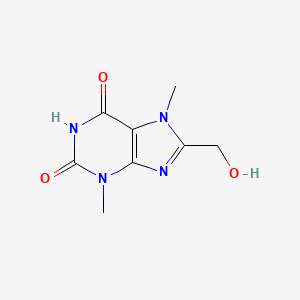

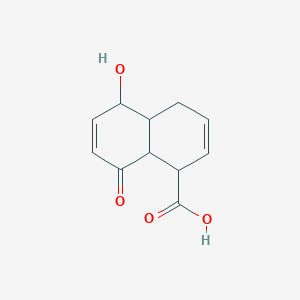
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)


